Lipophilicity (LogP) Comparison: Distinct Oral Bioavailability Profile
The lipophilicity of 4-Chloro-6-fluoro-5-methylquinazoline (LogP = 2.591) falls within the optimal range for oral drug candidates (typically LogP 1-3), whereas the comparator 4-Chloro-5-methylquinazoline exhibits a higher XLogP3-AA of 2.9 [1]. This difference indicates that the 5-methyl analog without the 6-fluoro substituent is more lipophilic, potentially leading to increased membrane permeability but also higher metabolic liability and poorer aqueous solubility. The 6-fluoro substitution provides a more balanced hydrophilicity/lipophilicity profile, which is crucial for optimizing pharmacokinetic parameters in lead optimization campaigns .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.591 |
| Comparator Or Baseline | 4-Chloro-5-methylquinazoline: XLogP3-AA = 2.9 |
| Quantified Difference | ΔLogP ≈ -0.309 (target is less lipophilic) |
| Conditions | Calculated LogP (target) vs. XLogP3-AA (comparator) |
Why This Matters
Lipophilicity directly influences oral absorption, metabolic stability, and off-target binding; the distinct LogP values confirm that these two building blocks cannot be interchangeably used in medicinal chemistry campaigns without altering downstream ADME properties.
- [1] PubChem. 4-Chloro-5-methylquinazoline. CID 13495576. XLogP3-AA: 2.9. https://pubchem.ncbi.nlm.nih.gov View Source
